Zoxazolamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-chloro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCODSQDUUUKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045245 | |
| Record name | 5-Chloro-2-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-80-3 | |
| Record name | Zoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoxazolamine [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoxazolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zoxazolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zoxazolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOXAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Zoxazolamine
Central Nervous System Activity of Zoxazolamine
This compound is classified as a centrally-acting muscle relaxant, and its effects are attributed to a decrease in the activity of interneurons within the central nervous system (CNS). nih.gov This action on the CNS also leads to notable effects on dopaminergic systems. nih.govnih.gov
Modulation of Central Interneuronal Activity
The primary mechanism of this compound's muscle relaxant effect is its ability to depress the activity of central interneurons. nih.gov Interneurons are neurons that form connections between other neurons and are crucial for processing and relaying signals within the CNS. By reducing the excitability of these interneurons, this compound effectively dampens polysynaptic reflexes that are responsible for maintaining muscle tone. This modulation of interneuronal activity is a key feature of its pharmacological profile. nih.gov
Effects on Dopaminergic Systems
This compound exerts significant influence over dopaminergic systems in the brain. nih.govgoogle.com These effects are characterized by changes in dopamine (B1211576) metabolism, neuronal firing rates, and patterns of neuronal activity. nih.gov
A striking effect of this compound is its ability to alter the firing pattern of dopaminergic neurons. nih.gov Normally, many of these neurons exhibit a bursting firing pattern. nih.gov Following the administration of this compound, this pattern shifts to a more regular, pacemaker-like firing pattern. nih.gov This change in firing variability, along with the reduced firing rate, is believed to be the primary mechanism by which this compound and similar muscle relaxants decrease the turnover of striatal dopamine. nih.gov
Interaction with Neurotransmitter Receptors
Research has explored the interaction of this compound with various neurotransmitter receptors to elucidate its mechanism of action on dopaminergic neurons. nih.gov It was hypothesized that the effects might be mediated through the glycine (B1666218) modulatory site on the NMDA receptor, as an inhibitor of this site, (+)-HA-966, produces similar effects on dopaminergic impulse flow. nih.gov However, binding studies showed that this compound binds very poorly to the glycine binding site on cortical synaptosomal membranes. nih.gov
Furthermore, this compound was tested for its ability to displace ligands from GABA-B receptors, as activation of these receptors can also induce a regular firing rate in dopamine neurons. nih.gov The results indicated that this compound was ineffective at displacing a GABA-B receptor agonist. nih.gov These findings suggest that the effects of this compound on dopaminergic neurons are not mediated by strychnine-insensitive glycine or GABA-B receptors. nih.gov this compound has been identified as an opener of IK(Ca) channels (intermediate-conductance calcium-activated potassium channels). wikipedia.orgncats.io
Interactive Data Table: Effects of this compound on Dopaminergic Systems
| Parameter | Effect of this compound | Reference |
| Striatal Dopamine Metabolism | Decreased | nih.govncats.io |
| Striatal Dopamine Concentration | No effect | nih.govncats.io |
| Striatal Dopamine Turnover | Decreased | nih.govncats.io |
| Dopamine Synthesis | Not directly affected | nih.govncats.io |
| Dopamine Catabolism | Not directly affected | nih.govncats.io |
| Dopamine Reuptake | Not directly affected | nih.govncats.io |
| Dopamine Release | Not directly affected | nih.govncats.io |
| Substantia Nigra Dopaminergic Neuronal Firing Rate | Decreased | nih.gov |
| Dopaminergic Neuronal Firing Pattern | Shift from bursting to regular, pacemaker-like | nih.gov |
Strychnine-Insensitive Glycine Receptors
Investigations into the effects of this compound on the N-Methyl-D-Aspartate (NMDA) receptor complex explored its potential interaction with the strychnine-insensitive glycine modulatory site. nih.gov It was observed that the compound (+)-HA-966, a known inhibitor of this glycine site, produced effects on dopaminergic neuron firing that were similar to those of this compound, suggesting a possible common mechanism. nih.gov However, direct binding assays did not support this hypothesis for this compound. nih.gov In studies using cortical synaptosomal membranes, this compound was found to be a very poor inhibitor of [3H]-glycine binding, with a high IC50 value of approximately 474 microM. nih.gov This indicates that this compound does not exert its effects through significant interaction with the strychnine-insensitive glycine receptor site. nih.gov
GABAb Receptors
The role of GABAb receptors in the action of this compound was also examined, particularly because GABAb agonists like baclofen (B1667701) are known to induce a regular firing rate in dopaminergic neurons, an effect also seen with this compound. nih.gov Despite this similarity in physiological effect, binding studies demonstrated that this compound does not directly interact with GABAb receptors. nih.gov Specifically, this compound was found to be ineffective at displacing the GABAb receptor agonist [3H]-l-baclofen from cortical synaptosomal GABAb receptors. nih.gov This finding rules out direct GABAb receptor modulation as the primary mechanism for this compound's muscle relaxant properties. nih.gov
N-Methyl-D-Aspartate (NMDA) Receptors
The broader involvement of the NMDA receptor in this compound's mechanism was also investigated and largely dismissed. nih.gov While some functional similarities were noted between this compound and compounds acting on the NMDA receptor complex, direct modulation was not established. nih.gov For instance, a competitive antagonist of NMDA receptors, NPC-12626, had little effect on the impulse flow of dopaminergic neurons, distinguishing its action from non-competitive antagonists like MK-801. nih.gov Furthermore, this compound did not provide neuroprotection against amphetamine-induced dopamine depletion, a protective effect that is conferred by the non-competitive NMDA receptor antagonist MK-801. nih.gov These results collectively indicate that the pharmacological effects of this compound are mediated by a mechanism distinct from direct antagonism of the NMDA receptor. nih.gov
Table 1: Summary of this compound's Interaction with Neurotransmitter Receptors
| Receptor | Finding | Conclusion | Citation |
|---|---|---|---|
| Strychnine-Insensitive Glycine Receptor | Poorly inhibited [3H]-glycine binding (IC50 ≈ 474 μM). | Not a primary site of action. | nih.gov |
| GABAb Receptor | Ineffective in displacing [3H]-l-baclofen from receptors. | Does not act directly on GABAb receptors. | nih.gov |
| NMDA Receptor | Effects differ from competitive and non-competitive NMDA antagonists. | Mechanism is independent of direct NMDA receptor antagonism. | nih.gov |
Ion Channel Modulation by this compound
Subsequent research has revealed that the primary mechanism of action for this compound involves the modulation of specific ion channels, a property it shares with other benzoxazole (B165842) derivatives. nih.govtandfonline.comphysiology.org This activity as an ion channel opener is now considered central to its pharmacological profile. ncats.ioionchannellibrary.com
Activation of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels (KCa2.x and KCa3.1)
A pivotal discovery in understanding this compound's function was the demonstration that it acts as a positive modulator, or activator, of small- and intermediate-conductance Ca2+-activated K+ channels (KCa). nih.govtandfonline.com These channels, which are gated exclusively by intracellular calcium, play crucial roles in regulating neuronal excitability and cellular membrane potential. chapman.edumdpi.com this compound, along with its structural analog chlorzoxazone (B1668890), was identified as a pharmacological activator of the intermediate-conductance channel hIK1 (KCa3.1) and the small-conductance channel rSK2 (a member of the KCa2.x family). physiology.org This activation enhances the efflux of potassium ions, leading to hyperpolarization of the cell membrane, which is believed to underlie its muscle relaxant effects. nih.govnih.gov
The mechanism by which this compound and related compounds activate KCa channels involves altering the channel's gating properties rather than its sensitivity to calcium. physiology.org Studies on both hIK1 (KCa3.1) and rSK2 (KCa2.2) channels showed that the addition of activators like chlorzoxazone did not change the channel's apparent affinity for Ca2+ (K1/2) or the cooperativity of Ca2+ binding (Hill coefficient). physiology.org Instead, these compounds increase the maximal channel activity at all concentrations of intracellular Ca2+ (Vmax). physiology.org
This compound belongs to a class of benzoxazole and benzimidazolone compounds that modulate KCa channels. nih.govnih.gov Structure-activity relationship (SAR) studies, comparing this compound to structurally related molecules, have provided insight into the chemical requirements for this activity. nih.gov When tested on recombinant rat brain SK2 channels (rSK2), the potency of activation was found to be dependent on the specific chemical structure. nih.gov The order of potency among three related compounds was determined to be 1-ethyl-2-benzimidazolinone (1-EBIO) > chlorzoxazone > this compound. nih.gov This demonstrates that while these compounds share a common mechanism, modifications to the benzoxazole core can significantly impact their efficacy as KCa channel activators. nih.govnih.gov
Table 2: Relative Potency of this compound and Related Compounds on KCa2.2 (rSK2) Channels
| Compound | Chemical Class | Potency Rank | Citation |
|---|---|---|---|
| 1-ethyl-2-benzimidazolinone (1-EBIO) | Benzimidazolone | 1 (Most Potent) | nih.gov |
| Chlorzoxazone | Benzoxazole | 2 | nih.gov |
| This compound | Benzoxazole | 3 (Least Potent) | nih.gov |
Comparative Analysis with Related Modulators (e.g., 1-EBIO, Chlorzoxazone)
This compound is structurally and functionally related to other small-conductance Ca2+-activated K+ (SK) channel modulators, such as 1-ethyl-2-benzimidazolinone (1-EBIO) and chlorzoxazone. nih.govnih.gov These compounds share the ability to activate SK channels, specifically the rSK2 subtype, even in the absence of intracellular Ca2+. nih.gov However, their potency and specific mechanisms of action exhibit notable differences.
Studies on recombinant rat brain SK2 (rSK2) channels have demonstrated that the order of potency for activating these channels is 1-EBIO > chlorzoxazone > this compound. nih.gov While all three compounds activate the channels, this compound can also act as a partial agonist. When used in combination with chlorzoxazone or 1-EBIO, this compound partially inhibits the rSK2 channel current responses elicited by the other compounds. nih.gov This suggests a competitive interaction at a common or allosterically coupled binding site.
In contrast to this compound and chlorzoxazone, which have been used clinically as muscle relaxants, 1-EBIO is primarily a research tool. tandfonline.comtandfonline.com The discovery that clinically used muscle relaxants like this compound and chlorzoxazone also modulate KCNN channels was a significant finding that linked their therapeutic effects to this specific ion channel family. tandfonline.comtandfonline.comnih.gov
| Compound | Primary Action on SK Channels | Relative Potency | Additional Notes | Reference |
|---|---|---|---|---|
| This compound | Activator/Partial Agonist | Less potent than 1-EBIO and Chlorzoxazone | Can inhibit the effects of 1-EBIO and chlorzoxazone when co-applied. | nih.gov |
| 1-EBIO | Activator | Most potent of the three | Primarily a research compound. | nih.govtandfonline.com |
| Chlorzoxazone | Activator | More potent than this compound, less than 1-EBIO | A clinically used muscle relaxant. | nih.govtandfonline.com |
Physiological Implications of KCa Channel Modulation
The modulation of small-conductance Ca2+-activated K+ (KCa or SK) channels by compounds like this compound has significant physiological consequences, particularly in the regulation of neuronal activity. nih.gov
Positive modulators of KCa channels, such as this compound, enhance the activity of these channels. tandfonline.comphysiology.org This enhancement leads to a greater hyperpolarizing influence, which can help to stabilize neuronal firing. nih.gov For instance, in conditions characterized by irregular neuronal firing, such as certain types of ataxia, activators of KCa channels like 1-EBIO and chlorzoxazone have been shown to restore regular pacemaking activity in cerebellar Purkinje cells. tandfonline.comtandfonline.com This suggests that the modulation of KCa channels by this compound can have a profound impact on neuronal excitability and function. nih.gov
A key mechanism through which KCa channels regulate neuronal excitability is by contributing to the afterhyperpolarization (AHP) that follows an action potential. nih.govresearchgate.net Specifically, they are associated with the medium-duration AHP (mAHP). nih.gov The AHP is a period of hyperpolarization that influences the interval between successive action potentials, a process known as spike frequency adaptation. researchgate.net
Muscle Relaxant Properties of this compound
This compound is recognized as a potent skeletal muscle relaxant. caymanchem.com Its primary therapeutic application was for the treatment of muscle spasticity and spasms. nih.govnih.gov
Mechanisms Underlying Skeletal Muscle Relaxation
The muscle relaxant effects of this compound are centrally mediated, meaning it acts on the central nervous system rather than directly on the skeletal muscles or the neuromuscular junction. nih.govwikipedia.org The primary mechanism is believed to be its action as a positive modulator of small-conductance calcium-activated potassium (SK) channels within the brain and spinal cord. drugbank.comnih.gov
Activation of these SK channels in neurons leads to hyperpolarization, which decreases neuronal excitability. nih.govacs.org By enhancing the activity of these channels in motor pathways, this compound can depress polysynaptic reflexes in the spinal cord, which are often hyperexcitable in conditions of spasticity. wikipedia.org This reduction in neuronal firing leads to a decrease in the tonic stimulation of skeletal muscles, resulting in muscle relaxation. jneurosci.org
Evaluation in Experimental Models of Muscle Spasticity
The efficacy of this compound as a muscle relaxant has been evaluated in various experimental models. One such model is the morphine-induced Straub-tail reaction in mice, which is considered a model of transient spasticity. nih.gov In a comparative study of eleven centrally acting muscle relaxants, this compound was tested for its ability to counteract this effect. nih.gov
Another model involves inducing tremors with specific chemical agents. A study utilized a new tremor model induced by GYKI 20039 to assess the muscle relaxant activity of several compounds, including this compound. nih.gov These types of in vivo pharmacological test batteries are used to determine the efficacy and side-effect profile of muscle relaxant drugs. nih.gov
Furthermore, early clinical reports from the 1950s provided preliminary evidence of this compound's effectiveness in treating spasticity arising from various neurological conditions, including those affecting the brain and spinal cord. nih.gov In a study involving patients with episodic ataxia type-2 (EA2), a related KCa channel activator, chlorzoxazone, was shown to restore the precision of Purkinje cell pacemaking and reduce motor abnormalities in a mouse model of the disease. jneurosci.org This provides further support for the therapeutic potential of KCa channel activators in conditions involving motor dysfunction.
| Experimental Model | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Morphine-induced Straub-tail | A test in mice where morphine induces a rigid, erect tail, considered a model of transient spasticity. | Used to assess the anti-spasticity effects of this compound. | nih.gov |
| GYKI 20039-induced tremor | A chemical-induced tremor model in rodents used to measure muscle relaxant activity. | This compound was evaluated for its ability to suppress these tremors. | nih.gov |
| Episodic Ataxia Type-2 (EA2) mouse model | A genetic mouse model (tottering mice) that mimics the motor symptoms of EA2, a human neurological disorder. | A related KCa channel activator, chlorzoxazone, showed efficacy, supporting the mechanism of action relevant to this compound. | jneurosci.org |
Uricosuric Effects of this compound
Initially developed as a centrally acting muscle relaxant, this compound was discovered to possess significant uricosuric properties, meaning it enhances the renal excretion of uric acid. nih.govexplorationpub.com This effect made it a subject of considerable interest for the management of hyperuricemia, particularly in the context of gout. explorationpub.com
Mechanisms of Uric Acid Excretion Modulation
The uricosuric action of this compound stems from its ability to inhibit the reabsorption of uric acid in the renal tubules. wikipedia.org Under normal physiological conditions, uric acid is filtered from the blood by the glomeruli and subsequently undergoes extensive reabsorption in the proximal tubule. explorationpub.com This reabsorption is mediated by specific transporter proteins, most notably urate transporter-1 (URAT1). explorationpub.comexplorationpub.com this compound acts on these tubular transport mechanisms, blocking the reabsorption of filtered urate. wikipedia.org This inhibition leads to a greater amount of uric acid remaining in the tubular fluid, which is then excreted in the urine. The net result is a decrease in serum uric acid levels. nih.gov
Studies have shown that this blockade of tubular reabsorption significantly increases the clearance of uric acid from the plasma. physiology.orgumich.edu The process is competitive, as demonstrated by interactions with other substances known to affect renal tubular transport. physiology.org For instance, the uricosuric effects of this compound can be influenced by other drugs that compete for the same transport pathways. nih.gov
Historical Investigations into Uricosuric Activity
The potent uricosuric activity of this compound was a key area of pharmacological research in the 1950s. explorationpub.com Pioneering studies by researchers such as J.J. Burns and colleagues were instrumental in characterizing this effect. nih.gov Their work, along with others, provided foundational evidence that this compound administration led to a marked increase in urinary uric acid excretion and a corresponding reduction in plasma uric acid concentrations in both healthy individuals and patients with gout. nih.govnih.gov
Comparative studies from this era often benchmarked this compound against other known uricosuric agents like probenecid (B1678239) and sulfinpyrazone. caymanchem.com These investigations confirmed this compound's potency. nih.gov For example, a preliminary report in 1958 highlighted this compound as a potent uricosuric agent, a finding that spurred further research into its clinical applications for gout. nih.gov Long-term therapy studies in patients with chronic gout demonstrated that this compound could effectively increase the urate clearance to creatinine (B1669602) clearance ratio, a direct measure of enhanced uric acid excretion. umich.edu Despite its demonstrated efficacy as a uricosuric agent, reports of severe hepatotoxicity ultimately led to its withdrawal from the market, curtailing its use in the treatment of gout. explorationpub.com
Table 1: Effect of this compound on Uric Acid Excretion (Illustrative Data from Historical Studies)
| Parameter | Pre-Treatment (Baseline) | Post-Zoxazolamine Treatment | Percentage Change |
| Serum Uric Acid (mg/dL) | 8.5 | 5.5 | -35.3% |
| 24-hr Urinary Uric Acid (mg) | 450 | 750 | +66.7% |
| Urate Clearance/Creatinine Clearance Ratio | 0.05 | 0.10 | +100% |
Note: The data in this table are representative values derived from findings reported in historical clinical studies and are for illustrative purposes only. Actual values varied among studies and individual patients.
Metabolism and Biotransformation of Zoxazolamine
Enzymology of Zoxazolamine Metabolism
The metabolism of this compound is catalyzed by a specific family of enzymes located primarily in the liver, which are responsible for the oxidative transformation of a wide range of xenobiotics.
The biotransformation of this compound is heavily dependent on the cytochrome P450 (CYP450) enzyme superfamily nih.govcaymanchem.com. These heme-containing monooxygenases are central to the metabolism of a vast number of drugs and other foreign compounds nih.govmdpi.com. The rate of this compound metabolism is often used as an indicator of CYP450 enzyme activity in research settings caymanchem.com. The specific isoforms within the CYP1, CYP2, and CYP3 families are primarily responsible for the metabolism of most drugs youtube.com.
This compound metabolism occurs within the smooth endoplasmic reticulum of liver cells, specifically catalyzed by the microsomal mixed-function oxidase (MFO) system nih.govbrainkart.com. This system's essential components are the cytochrome P450 enzymes and NADPH-cytochrome P450 reductase brainkart.comnih.gov. In this process, cytochrome P450 acts as the terminal oxidase, binding to the this compound substrate brainkart.comnih.gov. The flavoprotein NADPH-cytochrome P450 reductase transfers electrons from NADPH to the P450-substrate complex, enabling the activation of molecular oxygen and the subsequent hydroxylation of the this compound molecule brainkart.com. The activity of this microsomal system is a key determinant of the rate at which this compound is cleared from the body.
The activity of this compound hydroxylase, the enzyme system responsible for the 6-hydroxylation of this compound, can be significantly altered by various inducing and inhibiting agents. Enzyme induction, the process of increasing enzyme synthesis, leads to an accelerated rate of metabolism. For instance, exposure to cigarette smoke has been shown to markedly increase this compound hydroxylase activity in human placentas nih.gov. Similarly, certain compounds can stimulate or activate existing enzymes. Flavone, a naturally occurring compound, has been demonstrated to stimulate the metabolism of this compound to 6-hydroxythis compound in rat liver microsomes severalfold nih.gov. Conversely, enzyme inhibition would lead to a decreased rate of metabolism.
Table 1: Factors Modulating this compound Hydroxylase Activity
| Modulating Factor | Effect on Activity | Biological System |
|---|---|---|
| Cigarette Smoking | 13-fold average increase | Human Placenta nih.gov |
Involvement of Cytochrome P450 Enzymes
Heterotropic Cooperativity of CYP3A4 in this compound Metabolism
The metabolism of this compound is influenced by complex enzymatic kinetics, including the phenomenon of heterotropic cooperativity, particularly involving Cytochrome P450 3A4 (CYP3A4). CYP3A4 is a critical enzyme in drug metabolism, and its activity can be stimulated by effector molecules, a process known as heterotropic cooperativity. researchgate.net This can manifest as an increase in the maximum rate of reaction (Vmax), a decrease in the substrate concentration required to reach half of Vmax (Km), or a combination of both. researchgate.netnih.gov
The underlying mechanisms for this cooperativity are thought to involve multiple binding domains within the enzyme's active site, the presence of a distinct allosteric binding site alongside substrate binding sites, or conformational changes in the enzyme upon binding of an effector molecule. researchgate.netnih.gov While examples of such cooperativity occurring in vivo are not common, the flavone-dependent stimulation of this compound metabolism in rats stands as a representative case. researchgate.netnih.gov This interaction implies that the presence of certain flavone compounds can enhance the metabolic rate of this compound by allosterically modulating CYP3A4 activity. Such interactions highlight the potential for complex drug-drug interactions, where the metabolic profile of a substrate like this compound can be significantly altered by a seemingly unrelated effector molecule. nih.gov
Drug-Drug Interactions Affecting this compound Metabolism (e.g., Cimetidine, Piperine)
This compound metabolism is susceptible to inhibition through drug-drug interactions, which can decrease its rate of clearance and prolong its effects. Cimetidine and piperine are two notable inhibitors.
Cimetidine: Cimetidine is known to inhibit various cytochrome P450 enzymes. In vivo studies have shown that cimetidine blocks the metabolic pathways responsible for this compound clearance. miami.edunih.gov This inhibition occurs for both the baseline, or control, forms of P450 enzymes and those induced by compounds like 3-methylcholanthrene. miami.edu By impeding its metabolism, cimetidine leads to a longer duration of this compound's pharmacological action. miami.edunih.gov
Piperine: Piperine, an alkaloid found in black pepper, is a well-documented inhibitor of drug-metabolizing enzymes. nih.govnih.gov Oral administration of piperine has been shown to inhibit aryl hydrocarbon hydroxylase activity in the liver. nih.gov This enzymatic inhibition slows the metabolism of this compound, resulting in a significant prolongation of its muscle-relaxant effects, as measured by this compound-induced paralysis time in rats. nih.gov The mechanism involves the inhibition of multiple enzymes, including CYP3A4, which are crucial for the biotransformation of xenobiotics. nih.gov
Table 2: Effect of Inhibitors on this compound Metabolism This table is interactive. You can sort and filter the data.
| Inhibitor | Mechanism of Action | Observed Effect on this compound | Reference |
|---|---|---|---|
| Cimetidine | Inhibition of Cytochrome P450 enzymes | Decreased metabolism, increased duration of action | miami.edunih.gov |
Species Differences in this compound Metabolism
Significant variability in the metabolism of this compound exists across different species, a common phenomenon in pharmacology attributed to interspecies differences in the expression and catalytic activity of metabolic enzymes like cytochrome P450s. iupac.orglongdom.org The rate and pathways of this compound biotransformation have been shown to differ between experimental animals such as rats, mice, and rabbits. nih.gov
For instance, the primary route of metabolism in humans involves hydroxylation at the 6-position of the molecule. iupac.org In addition to interspecies variations, differences can also be observed within a species. Studies in mice have revealed a sex-specific response in this compound metabolism, with recovery times from its paralytic effects differing between males and females. biorxiv.org These variations underscore the importance of considering species and sex in toxicological and pharmacological studies of this compound.
Pharmacokinetic-Pharmacodynamic Relationships of this compound Metabolism
The relationship between the concentration of a drug in the body (pharmacokinetics) and its observed effects (pharmacodynamics) is critical to understanding its action. For this compound, a direct PK/PD relationship has been established, where the duration of its muscle-relaxant effect is inversely proportional to its rate of metabolism. dtic.mil Consequently, the this compound-induced paralysis time is frequently used as an in vivo measure of drug metabolism activity; a shorter paralysis time indicates faster metabolism and vice-versa. caymanchem.com
Studies involving intravenous infusion in rats have provided detailed insights into this relationship. It was found that this compound concentrations in the cerebrospinal fluid (CSF) are independent of the infusion rate and correlate well with the onset and offset of the loss of righting reflex. nih.gov This suggests that the concentration in the CSF is a reliable surrogate for the drug concentration at its site of action in the central nervous system. nih.gov The rapid equilibration between the CSF and the biophase makes this compound a suitable compound for studying the kinetics of drug action. nih.gov
Pharmacodynamics and Pharmacokinetics Research of Zoxazolamine
Pharmacodynamic Studies in Animal Models
The pharmacodynamic properties of zoxazolamine have been extensively evaluated in various animal models to understand its effects on the central nervous system and muscular function.
The relationship between the dose of this compound and its pharmacological effect has been a key area of research, with paralysis time in rodents being a common endpoint. Studies in rats have demonstrated a clear dose-dependent pharmacokinetic profile. nih.gov For instance, the duration of this compound-induced paralysis has been used as an index of drug-metabolizing enzyme induction. iarc.fr The concentration of the drug at its site of action is what ultimately governs the effect, though this relationship can be complex and nonlinear. msdmanuals.com The time to regain the righting reflex in rats after administration of this compound is a frequently recorded endpoint to quantify its muscle relaxant effects. umich.edu
The dose-response curve for a drug typically illustrates its potency, maximal efficacy, and the slope of the response. msdmanuals.com In the context of this compound, studies have explored how different factors can shift this relationship. For example, co-administration of certain flavonoids can stimulate the metabolism of this compound, and the magnitude of this effect is dependent on the doses of both the flavonoid and this compound. nih.gov
| Dose (mg/kg) | Apparent Systemic Clearance (CLs,app) (ml/min/kg) | Apparent Elimination Half-life (t1/2,app) (min) |
|---|---|---|
| 5 | 52.6 ± 3.9 | 16.1 ± 0.3 |
| 60 | 9.3 ± 0.4 | 141 ± 28.5 |
Electrophysiological studies have provided insights into the neuronal mechanisms underlying this compound's effects. In rats, this compound has been shown to decrease the firing rates of nigral dopamine (B1211576) (DA) neurons. nih.gov A notable finding was that this compound dramatically decreased the variability in the firing rate; many DA cells that normally exhibit bursting firing patterns began to fire in a very regular, pacemaker-like pattern after this compound administration. nih.gov These actions on nigrostriatal dopaminergic neurons appear to contribute to the reduction in striatal DA turnover by decreasing both the neuronal firing rate and its variability. nih.gov Other research has also pointed to intracellular electrophysiological alterations induced by various centrally acting agents. oup.com
Research in unanesthetized spinal cats has demonstrated that this compound has a significant inhibitory effect on polysynaptic pathways. psu.edu When compared to mephenesin, this compound was found to be approximately ten times more effective at inhibiting these pathways. psu.edu The mechanism of how this compound diminishes the withdrawal reflex was examined using electrophysiological techniques that involved recording from ventral roots and analyzing the frequency of motor unit discharges. psu.edu The spinal reflexes are crucial for assessing the integrity of sensory and motor pathways within the spinal cord. uoguelph.ca Studies on spinal shock have also highlighted the role of descending supraspinal input on motor neurons and interneurons, which can be modulated by centrally acting drugs. mdpi.com
Pharmacokinetic Profiling and Disposition
The pharmacokinetics of this compound are characterized by dose-dependent elimination. In rats, as the intravenous dose of this compound was increased from 5 mg/kg to 60 mg/kg, the apparent systemic clearance decreased significantly, while the apparent elimination half-life increased. nih.gov This suggests that the elimination processes for this compound can become saturated at higher doses. nih.gov The primary route of metabolism for this compound in humans is hydroxylation at the 6-position, forming 6-hydroxythis compound. nih.goviupac.org
Factors such as traumatic injury can alter the pharmacokinetics of this compound. In a rat model of trauma, the elimination of this compound from the bloodstream was slowed, leading to prolonged muscle relaxation. nih.gov This was attributed to a decrease in in vivo elimination rather than a change in its distribution. nih.gov The blood-to-plasma concentration ratio of this compound has been found to be greater than one, indicating that the drug distributes into blood cells. nih.gov
| This compound Concentration (µg/ml) | Plasma Protein Binding (%) |
|---|---|
| 4.2 ± 0.2 | 86.0 ± 0.9 |
| 27.1 ± 1.1 | 80.4 ± 0.4 |
Brain and Cerebrospinal Fluid Concentrations
Research into the distribution of this compound reveals significant penetration into the central nervous system (CNS). Studies have consistently shown that this compound concentrations in the brain are higher than those found in plasma. mdpi.com This is attributed to the compound's lipophilic character, which facilitates its passage across the blood-brain barrier and distribution into lipid-rich brain tissue. mdpi.com
Investigations using infusion models in rats have provided further insight into the dynamics of this compound within the CNS. When this compound is infused at varying rates, the concentrations in both the serum and the brain at the onset of the loss of righting reflex (LRR) increase as the infusion rate increases. medchemexpress.commedchemexpress.com However, the concentration in the cerebrospinal fluid (CSF) appears to be a more stable indicator of the pharmacologically effective concentration. medchemexpress.com Specifically, when the infusion is continued for a period beyond the onset of LRR, the this compound concentrations in the CSF at the point of recovery from LRR are found to be virtually identical to the concentrations measured at the onset of the effect. medchemexpress.com
Evidence from preclinical studies suggests that drug concentration in the CSF can be a reasonably accurate predictor of the unbound, pharmacologically active drug concentration in the brain. sgs.com The ability of this compound to enter the brain and CSF is a key aspect of its mechanism as a centrally acting muscle relaxant. drugbank.comncats.io Studies have also explored how other substances might influence this compound's distribution. For instance, treatment with triamcinolone (B434) appeared to decrease the amount of this compound reaching the brain relative to the blood, potentially by increasing the resistance of the blood-brain barrier or by increasing plasma protein binding of this compound. mdpi.com In contrast, treatment with pregnenolone-16α-carbonitrile (PCN) did not significantly alter the brain-to-blood concentration ratio, suggesting the resistance to this compound it confers is due to induced metabolism rather than altered brain distribution. mdpi.com
Table 1: this compound Distribution in Different Tissues
| Tissue | Relative Concentration Finding | Reference |
|---|---|---|
| Brain | Higher than plasma concentration. mdpi.com | mdpi.com |
| Cerebrospinal Fluid (CSF) | Offset LRR concentrations are essentially identical to onset LRR concentrations. medchemexpress.com | medchemexpress.com |
| Adipose Tissue | Higher than plasma concentration, similar to the brain. mdpi.com | mdpi.com |
Impact of Physiological States on Pharmacokinetics (e.g., Hypovolemia)
The pharmacokinetic and pharmacodynamic profiles of drugs can be significantly altered by various physiological and disease states. One such condition that has been studied in relation to this compound is acute hypovolemia, a state of decreased blood volume. nih.govresearchgate.net
Research conducted in rat models has specifically examined the effect of acute hypovolemia on the pharmacodynamics of this compound. sgs.comoup.com In these studies, hypovolemia was experimentally induced by the removal of a significant portion of the blood volume. oup.com Such a state can alter drug distribution, clearance, and the body's sensitivity to the drug's effects. While detailed kinetic data from these specific this compound studies are limited in the provided sources, the inclusion of this compound in research investigating the "Kinetics of Drug Action in Disease States" highlights the importance of considering physiological status when evaluating its effects. sgs.comnih.govresearchgate.netoup.com For other central nervous system depressants like phenobarbital (B1680315), acute hypovolemia was found to alter their pharmacodynamics. oup.com These findings underscore the principle that pathological states can modify a drug's concentration-effect relationship, which can be due to changes in pharmacokinetics, pharmacodynamics, or both. nih.gov
Table 2: Investigated Physiological States and CNS Drug Pharmacodynamics
| Physiological State | Drug(s) Studied | General Finding | Reference |
|---|---|---|---|
| Acute Hypovolemia | This compound, Phenobarbital, Desmethyldiazepam, Theophylline | Acknowledged as a factor influencing pharmacodynamics. sgs.comnih.govresearchgate.netoup.com | sgs.comnih.govresearchgate.netoup.com |
| Experimental Renal Failure | CNS Depressants | Profound changes in brain sensitivity observed. nih.gov | nih.gov |
| Fever | Phenobarbital, Theophylline, Pentylenetetrazol | Altered pharmacodynamics of CNS active drugs. nih.gov | nih.gov |
Studies with Deuterated this compound
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. researchgate.nethwb.gov.in This modification can influence metabolism by strengthening the chemical bonds at metabolic sites, a phenomenon known as the kinetic deuterium isotope effect. researchgate.netacs.org
This compound has been a subject of such investigation, with the synthesis of deuteriothis compound-4,6-d2 being described in the scientific literature. acs.org The primary site of metabolism for this compound is hydroxylation of the aromatic ring. acs.org In vitro studies using liver microsomal enzymes demonstrated a kinetic deuterium isotope effect for the deuterated analog. acs.org This indicates that the breaking of the carbon-deuterium (C-D) bond is slower than the breaking of the corresponding carbon-hydrogen (C-H) bond, which can slow the rate of metabolism. acs.org
Table 3: Summary of Deuterated this compound Research Findings
| Aspect Studied | Finding | Implication | Reference |
|---|---|---|---|
| Synthesis | Deuteriothis compound-4,6-d2 was successfully synthesized. | Enabled further metabolic and pharmacologic testing. | acs.org |
| In Vitro Metabolism | Exhibited a kinetic deuterium isotope effect with liver microsomes. | The C-D bond is more stable, slowing metabolism at that site. | acs.org |
Toxicological Investigations and Safety Pharmacology of Zoxazolamine
Hepatotoxicity and Mechanism of Liver Injury
The primary reason for the clinical withdrawal of zoxazolamine was its association with severe hepatotoxicity. wikipedia.orgnih.gov The liver damage induced by this compound is a classic example of chemical-driven liver injury, where the drug itself is not the primary culprit, but rather its metabolic byproducts. researchgate.netwikipedia.org
The mechanism of injury is intrinsically linked to its metabolism by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net this compound is metabolized by several CYP isoforms, including CYP1A2 and CYP2E1. researchgate.net This metabolic process, intended to detoxify and clear the compound, can instead lead to the formation of reactive metabolites. medscape.com These toxic intermediates can covalently bind to liver proteins and other macromolecules, disrupting cellular function. researchgate.net This disruption can lead to a cascade of damaging events, including mitochondrial dysfunction, increased oxidative stress, and ultimately, hepatocyte necrosis (cell death), manifesting as acute liver injury. researchgate.netwikipedia.org The clinical presentation of such injury typically involves a hepatocellular pattern, characterized by marked elevations in serum aminotransferase levels. nih.gov
The experience with this compound was an early and important lesson in drug development, highlighting the critical role of metabolic pathways in drug-induced liver injury (DILI).
Table 1: Key Factors in this compound-Induced Hepatotoxicity
| Factor | Description |
|---|---|
| Primary Cause | Formation of toxic reactive metabolites during liver metabolism. |
| Enzyme System | Primarily metabolized by the Cytochrome P450 (CYP) system, including isoforms like CYP1A2 and CYP2E1. researchgate.net |
| Mechanism | Reactive metabolites bind to cellular proteins, leading to oxidative stress, mitochondrial damage, and hepatocyte necrosis. researchgate.netwikipedia.org |
| Clinical Result | Severe, and in some cases fatal, hepatocellular liver injury. nih.gov |
| Historical Impact | Led to its withdrawal from the market and served as a key case study in toxicology and drug safety. wikipedia.org |
Drug-Induced Side Effects and Adverse Reactions
While hepatotoxicity was the most severe and defining adverse reaction of this compound, as a centrally acting muscle relaxant, it likely produced other side effects common to its drug class. drugbank.com Adverse drug reactions (ADRs) are categorized as either Type A, which are predictable from the drug's known pharmacology, or Type B, which are idiosyncratic and unpredictable. nih.gov
This compound's side effects would have included both types.
Type A Reactions: As a central nervous system (CNS) depressant, predictable side effects would have included drowsiness, dizziness, lightheadedness, and general malaise. msdmanuals.commerckmanuals.com These effects are common among muscle relaxants due to their action on the CNS. merckmanuals.com
Type B Reactions: The severe hepatotoxicity associated with this compound is considered an idiosyncratic reaction, as it occurred in a subset of susceptible individuals and was not predictable based solely on the drug's primary mechanism of action. nih.gov Other potential idiosyncratic reactions, as seen with its metabolite chlorzoxazone (B1668890), could include allergic-type skin rashes (petechiae, ecchymosis) and, in rare instances, more severe hypersensitivity reactions like angioneurotic edema or anaphylaxis. nih.gov
Additionally, a notable side effect reported for its metabolite, chlorzoxazone, is the discoloration of urine, which is attributed to a phenolic metabolite and is considered clinically insignificant. nih.gov
Table 2: Potential Adverse Reactions Associated with this compound
| Category | Adverse Reaction | Description |
|---|---|---|
| Most Severe | Hepatotoxicity (Liver Injury) | Potentially fatal liver damage due to toxic metabolites; the primary reason for market withdrawal. wikipedia.orgnih.gov |
| Central Nervous System | Drowsiness, Dizziness, Malaise | Common, predictable effects related to its action as a CNS depressant. msdmanuals.commerckmanuals.com |
| Hypersensitivity | Skin Rashes, Petechiae | Allergic-type reactions observed with the closely related compound, chlorzoxazone. nih.gov |
| Gastrointestinal | Nausea, GI Disturbances | Common side effects for many oral medications. merckmanuals.com |
| Renal/Urinary | Urine Discoloration | A known effect of its metabolite, chlorzoxazone, caused by a phenolic metabolite. nih.gov |
Comparative Toxicology with Related Compounds
The toxicological profile of this compound is best understood when compared with its active metabolite, chlorzoxazone . After this compound was withdrawn due to safety concerns, research identified that chlorzoxazone possessed similar muscle relaxant properties but with a lower risk of severe hepatotoxicity, leading to its successful marketing as a replacement. wikipedia.org While chlorzoxazone is also associated with rare cases of liver injury, it is considered significantly safer than its parent compound. nih.gov Both compounds are substrates for CYP enzymes, but differences in their metabolic pathways and the reactivity of their metabolites likely account for the variance in toxicity. researchgate.net
The hepatotoxicity mechanism of this compound can also be compared to that of acetaminophen (B1664979) . Overdoses of acetaminophen lead to liver failure through the production of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), via CYP2E1 metabolism. medscape.com This parallel mechanism, where liver enzymes generate harmful byproducts, underscores a common pathway for drug-induced liver injury.
As a muscle relaxant, this compound can be compared to other agents like methocarbamol (B1676395) . While both cause CNS depression (drowsiness, dizziness), their broader safety profiles differ, with methocarbamol not being primarily associated with hepatotoxicity. psu.edu
Table 3: Comparative Toxicology: this compound vs. Chlorzoxazone
| Feature | This compound | Chlorzoxazone |
|---|---|---|
| Clinical Status | Withdrawn from market. wikipedia.org | Currently in use. nih.gov |
| Primary Toxicity | High incidence of severe hepatotoxicity. wikipedia.orgnih.gov | Rare instances of hepatotoxicity. nih.gov |
| Relationship | Parent drug. | Active metabolite of this compound. wikipedia.org |
| Mechanism | Acts as a muscle relaxant; activates IKCa channels. wikipedia.org | Acts as a muscle relaxant; activates SK-type potassium channels. researchgate.net |
| Metabolism | Metabolized by CYP enzymes to toxic intermediates. researchgate.net | Metabolized by CYP2E1 to 6-hydroxychlorzoxazone. nih.gov |
Application of this compound in Toxicology Studies
Despite its failure as a therapeutic agent, this compound found a second life as a valuable tool in pharmacological and toxicological research. medchemexpress.com It is widely used as a classic probe substrate to assess the in vivo activity of hepatic drug-metabolizing enzymes, particularly cytochrome P450 isoforms like CYP1A. medchemexpress.comresearcher.liferesearchgate.net
The primary method involves measuring the "this compound paralysis time" in rodents. researcher.lifedtic.milnih.gov After administration, this compound induces a temporary paralysis (loss of righting reflex) which is terminated as the drug is metabolized by the liver. medchemexpress.com Therefore, the duration of this paralysis serves as a convenient and effective indicator of the rate of hepatic CYP450 activity.
A prolonged paralysis time suggests that CYP enzyme activity has been inhibited by another compound. researcher.life
A shortened paralysis time indicates that CYP enzyme activity has been induced (sped up). nih.govresearchgate.net
This test has been used in numerous studies to screen for potential drug-drug interactions and to understand how various chemicals, from plant extracts to industrial compounds, affect drug metabolism. dtic.milresearchgate.net For example, studies have used this method to show that extracts of Desmodium adscendens induce CYP enzymes (shortening paralysis time), while the compound magnolol (B1675913) inhibits CYP1A2 (prolonging paralysis time). researcher.liferesearchgate.net
Table 4: Examples of this compound Application in Toxicology Research
| Investigated Compound/Condition | Observed Effect on this compound Paralysis Time | Implied Effect on CYP450 Enzymes | Reference |
|---|---|---|---|
| Desmodium adscendens (plant extract) | Decreased | Induction | nih.govresearchgate.netuni.lu |
| Magnolol | Increased | Inhibition (specifically CYP1A2) | researcher.life |
| Moricizine (MOR) | Markedly Prolonged | Potent Inhibition (preferentially CYP1A) | researcher.life |
| Fog Oil Smoke | Decreased | Induction | dtic.mil |
Advanced Research Methodologies and Analytical Approaches for Zoxazolamine
Chromatographic Techniques for Zoxazolamine and Metabolite Determination
Chromatographic methods are essential for the separation, identification, and quantification of this compound and its metabolites in biological matrices. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) have been employed for the analysis of related compounds and are suitable for determining this compound concentrations in samples from in vivo and in vitro experiments, including plasma and hepatocyte cultures. nih.govelifesciences.org These methods offer high resolution and sensitivity, allowing for the precise measurement needed in pharmacokinetic and metabolic studies. cnjournals.com The primary goal is typically the simultaneous measurement of the parent drug, this compound, and its major metabolite, 6-hydroxythis compound.
Gas-liquid chromatography (GLC) is a powerful analytical technique used to separate and analyze volatile compounds. google.com In GLC, a gaseous mobile phase carries a vaporized sample through a column containing a liquid stationary phase coated on a solid support. numberanalytics.combiocompare.com Compounds are separated based on their differential partitioning between the two phases. biocompare.com GLC has been a valuable method in pharmaceutical analysis for its sensitivity and resolving power. google.com
This technique has been applied to determine the in vitro metabolism of this compound. nih.gov The process involves vaporizing the compound and its metabolites, which are then separated as they travel through the column. A detector at the end of the column measures the quantity of each separated component. google.com
| Component | Description | Role in this compound Analysis |
|---|---|---|
| Mobile Phase | An inert carrier gas (e.g., helium, nitrogen). google.comnumberanalytics.com | Transports the vaporized this compound and its metabolites through the column. |
| Stationary Phase | A non-volatile liquid (e.g., long-chain hydrocarbon) coated on a solid support (e.g., silica (B1680970) particles) within the column. numberanalytics.com | Separates components based on differences in their boiling points and interactions with the liquid phase. |
| Column | A glass or metal tube packed with the stationary phase, housed in a temperature-controlled oven. nih.gov | Provides the environment for the separation process to occur. |
| Detector | A device that measures the eluting components (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS). google.comnih.gov | Quantifies the amount of this compound and its metabolites, producing a chromatogram. |
Radiometric Assays for Enzyme Activity
A highly sensitive radiometric assay was developed to study the enzymatic hydroxylation of this compound by liver microsomal enzymes. ncats.io This method proved crucial for investigating the properties of cytochrome P-450 and P-448, the enzyme systems responsible for this compound metabolism. ncats.io The assay utilizes tritium-labeled this compound ([³H]this compound) as the substrate.
The principle of the assay is based on the measurement of tritiated water (³H₂O) formed during the aromatic hydroxylation of [³H]this compound to 6-hydroxythis compound. The rate of ³H₂O formation is directly proportional to the rate of this compound hydroxylation. This technique is sensitive enough to measure enzyme activity in small amounts of liver microsomal protein and has been used to study enzyme kinetics and the induction of cytochrome P-450 by compounds like phenobarbital (B1680315) and 3-methylcholanthrene. ncats.ionih.gov
| Feature | Description | Significance |
|---|---|---|
| Substrate | Tritium-labeled this compound ([³H]this compound). ncats.io | Allows for highly sensitive detection of the metabolic reaction. |
| Enzyme Source | Liver microsomes containing cytochrome P-450 and P-448. ncats.io | Enables the study of the primary enzymes involved in this compound metabolism. |
| Measured Product | Tritiated water (³H₂O). ncats.io | The formation of ³H₂O is stoichiometric with the hydroxylation reaction, providing a direct measure of enzyme activity. |
| Application | Studying enzyme kinetics, enzyme induction, and properties of membrane-bound and purified reconstituted enzyme systems. ncats.io | Provided fundamental insights into the function of the cytochrome P-450 system. |
Patch Clamp Techniques for Ion Channel Studies
The patch-clamp technique is a fundamental electrophysiological method that allows for the study of ion channels in cell membranes. psu.edu It provides high-resolution recording of the electrical currents passing through single or multiple ion channels, making it an invaluable tool in pharmacology for screening compounds that modulate channel activity. psu.edu
Research has demonstrated that this compound is a pharmacological activator of specific Ca²⁺-activated K⁺ channels. The mechanism of action was investigated using two-electrode voltage clamp (TEVC) and excised, inside-out patch-clamp techniques on channels expressed in Xenopus oocytes. These electrophysiological studies revealed that this compound activates both the intermediate-conductance (hIK1) and the small-conductance (rSK2) Ca²⁺-activated K⁺ channels. This finding identifies a specific molecular target for this compound beyond its known effects on spinal reflexes and its use as a metabolic probe.
| Ion Channel | Experimental Technique | Finding | Source |
|---|---|---|---|
| hIK1 (Intermediate-conductance Ca²⁺-activated K⁺ channel) | Two-electrode voltage clamp (TEVC), Excised inside-out patch-clamp | This compound pharmacologically activates the channel. | |
| rSK2 (Small-conductance Ca²⁺-activated K⁺ channel) | Two-electrode voltage clamp (TEVC), Excised inside-out patch-clamp | This compound pharmacologically activates the channel. | |
| K(Ca) channel | Patch-clamp on mouse aortic endothelial cells | 100 µM of this compound activated the K(Ca) current. |
In Vitro and In Vivo Experimental Models
Both in vitro and in vivo experimental models have been indispensable for characterizing the pharmacology and metabolism of this compound. In vivo models provide insight into the compound's effects within a whole, living organism, while in vitro models allow for controlled investigations of specific cellular and molecular mechanisms.
In Vivo Models: A classic in vivo assay is the "this compound paralysis test," which measures the duration of muscle relaxation (paralysis) in rodents. This duration is inversely proportional to the activity of hepatic drug-metabolizing enzymes. A shorter paralysis time indicates faster metabolism. This model has been widely used to study how various factors, such as traumatic injury or exposure to other chemicals, affect liver cytochrome P-450 function. nih.gov Studies have utilized various rat strains, including Wistar and Fischer 344, as well as mice. nih.gov
| Model Organism | Experimental Focus | Key Findings | Source |
|---|---|---|---|
| Rat (Fischer 344) | Effect of traumatic injury on in vivo drug metabolism. | Model injury prolonged sleeping times by slowing the elimination of this compound. | nih.gov |
| Rat (Immature, male) | Effect of carbon monoxide (CO) on this compound metabolism. | CO exposure increased the duration of drug action in polycyclic hydrocarbon-treated rats but decreased it in control animals. | |
| Rat (Wistar) | Effect of plant extracts on drug metabolism. | An extract of Desmodium adscendens decreased this compound paralysis time, indicating enzyme induction. |
In Vitro Models: To dissect the molecular mechanisms of this compound metabolism, researchers have used various in vitro systems. Preparations of liver microsomes, which are rich in cytochrome P-450 enzymes, have been used to study this compound hydroxylation directly. These experiments confirmed that post-traumatic depression of drug metabolism observed in vivo was due to decreased activity of these enzymes. Furthermore, isolated rat hepatocytes in suspension culture serve as a model to screen for cytotoxicity and to identify the specific metabolic pathways involved in bioactivation or detoxification. These models offer a controlled environment to study enzyme kinetics and drug interactions without the confounding variables of a whole organism.
| In Vitro System | Research Application | Key Findings/Observations | Source |
|---|---|---|---|
| Rat Hepatic Microsomes | Studying the effect of steroids on drug metabolism. | Determined this compound aromatic hydroxylation activity after preconditioning with various steroids. | |
| Rat Hepatic Microsomes | Investigating effects of traumatic injury on enzyme activity. | Confirmed post-traumatic depression of cytochrome P-450-catalyzed oxidation of this compound. Kinetic studies showed diminished Vmax values. | |
| Isolated Rat Hepatocytes | Accelerated cytotoxicity mechanism screening (ACMS). | Used to identify metabolic pathways that activate versus detoxify xenobiotics. | |
| Hepatocyte Culture | Simultaneous analysis of drugs. | HPLC methods developed for analysis in hepatocyte cultures are applicable to this compound studies. | elifesciences.org |
Future Directions and Emerging Research Areas for Zoxazolamine
Re-evaluation of Zoxazolamine’s Primary Mechanism of Action
Historically, this compound was categorized as a centrally-acting muscle relaxant, with its effects attributed to a general depression of interneuronal activity within the central nervous system. selleckchem.com However, the precise molecular mechanism was not well understood. nih.gov Contemporary research is moving beyond this generalized description to pinpoint specific molecular interactions that underlie its pharmacological effects.
A significant area of re-evaluation focuses on its impact on specific ion channels. Studies have revealed that this compound and its primary active metabolite, chlorzoxazone (B1668890), are activators of small-conductance calcium-activated potassium channels (SK channels), a class that includes IKCa channels. wikipedia.orgnih.gov Specifically, this compound has been shown to activate recombinant rat brain SK2 channels (rSK2) even in environments with very low intracellular calcium. nih.gov This finding suggests a more direct molecular action than previously thought, implicating SK channel modulation in the brain as a potential contributor to its clinical effects. nih.gov
Further research has also elucidated a more nuanced action on the central nervous system, specifically on nigrostriatal dopaminergic neurons. nih.gov Rather than causing a simple, non-specific depression of neuronal activity, this compound has been observed to decrease the firing rate of these neurons and alter their firing pattern from irregular bursts to a highly regular, pacemaker-like discharge. nih.gov This effect on dopamine (B1211576) turnover, which is not shared by anxiolytics like diazepam, suggests a distinct mechanism of action among centrally-acting muscle relaxants. selleckchem.comnih.gov This re-evaluation shifts the understanding of this compound's mechanism from a general sedative effect to a more specific modulation of key neuronal pathways and ion channels.
Investigation of Novel Pharmacological Targets
Building on the refined understanding of its mechanism, researchers are actively investigating novel pharmacological targets for this compound, which could open doors to new therapeutic applications.
The most prominent novel targets are the small-conductance Ca2+-activated K+ (SK/KCa) channels . nih.gov this compound's ability to activate SK2 channels positions it and structurally related compounds as potential modulators of neuronal excitability. nih.gov SK channels play a crucial role in shaping the electrical activity of neurons, and their modulation could have implications for a variety of neurological and neuroendocrine processes. nih.gov The order of potency for activating these channels has been identified as 1-ethyl-2-benzimidazolinone (1-EBIO) > chlorzoxazone > this compound, with this compound acting as a partial agonist. nih.gov
Another key area of investigation involves the nigrostriatal dopamine system . The discovery that this compound decreases striatal dopamine turnover and regularizes the firing pattern of dopaminergic neurons points to a potential role in modulating this critical pathway. nih.gov This interaction suggests that the benzoxazole (B165842) scaffold could be explored for conditions involving dopaminergic dysregulation, although the precise therapeutic implications are still under investigation.
While its uricosuric properties have been known for decades, the specific molecular transporters responsible for this effect represent another area for targeted investigation. Uricosuric agents typically act on transporters in the kidneys to increase the excretion of uric acid. drugbank.com Identifying the precise transporters with which this compound interacts could lead to a better understanding of renal urate handling and the development of more targeted therapies for conditions like hyperuricemia.
Exploration of this compound Derivatives for Therapeutic Potential
Given that this compound's clinical use was halted by hepatotoxicity, a significant future direction lies in the exploration of its derivatives to retain therapeutic effects with an improved safety profile. wikipedia.org The successful marketing of its less toxic metabolite, chlorzoxazone, serves as a historical precedent for this approach. wikipedia.org Modern research efforts are focused on using the benzoxazole core of this compound as a scaffold for generating new chemical entities with diverse pharmacological activities. globalresearchonline.netresearchgate.net
The benzoxazole nucleus is recognized for its broad biological potential, and recent studies have focused on synthesizing and testing novel derivatives for various therapeutic areas. globalresearchonline.netmbimph.com These research initiatives have yielded compounds with a range of potential applications, including:
Anticancer Activity : Newly synthesized benzoic acid-substituted benzoxazoles have been tested against breast cancer cell lines, with several compounds showing moderate to good activity. researchgate.net
Antimicrobial and Antifungal Activity : Researchers have synthesized benzoxazole derivatives that exhibit significant antibacterial effects against pathogens like S. aureus and antifungal activity against Candida albicans. mbimph.commdpi.com
Anti-inflammatory Activity : Novel series of thiazolidinones and azetidinones derived from a 2-mercapto benzoxazole precursor have been designed and synthesized, showing potential as anti-inflammatory agents in preclinical models. tandfonline.com
These studies demonstrate that the fundamental structure of this compound is a versatile starting point for medicinal chemistry programs. By modifying the core benzoxazole ring, scientists aim to develop new drug candidates that harness the therapeutic potential of this chemical class while engineering out the toxicity associated with the original compound. globalresearchonline.nettandfonline.com
Role of this compound as a Research Tool Compound
Beyond its therapeutic potential, this compound has established a durable role as a specialized tool in pharmacological and biochemical research. selleckchem.com Its distinct metabolic and pharmacodynamic properties make it useful for studying specific biological processes, particularly related to drug metabolism.
One of its primary uses is in the pharmacological assessment of hepatic enzyme activity . selleckchem.comnih.gov this compound is extensively metabolized by cytochrome P450 (CYP450) enzymes, and the duration of its muscle-relaxant effect in rodents—known as the "this compound paralysis time"—is directly related to the speed of its metabolic breakdown. nih.govnih.gov This has made it a classic tool for in vivo studies to determine how other compounds or physiological conditions affect the activity of drug-metabolizing enzymes in the liver. nih.govnih.gov For instance, the paralysis time can be measured to assess the induction or inhibition of CYP450 enzymes by other xenobiotics. nih.gov
The study of this compound's metabolism was foundational to the development of its metabolite, chlorzoxazone, as a widely used and specific probe substrate for phenotyping CYP2E1 activity in clinical studies. nih.govnih.gov Although chlorzoxazone is now the preferred tool for this specific purpose, the initial research with this compound was critical for establishing this methodology.
The table below summarizes the key applications of this compound as a research tool.
| Research Application | Description | Key Findings/Purpose |
| In Vivo Enzyme Activity Assay | The "this compound paralysis time" test in rodents measures the duration of muscle relaxation following administration. | The duration of paralysis correlates with the rate of hepatic metabolism, providing an in vivo measure of oxidative drug-metabolizing enzyme (e.g., CYP450) activity. nih.govnih.gov |
| CYP450 Induction/Inhibition Studies | This compound is used as a substrate to test the effects of other compounds on CYP450 enzymes. | It was used to demonstrate that compounds like flavone can stimulate drug metabolism in vivo, shortening the paralysis time. nih.gov |
| Pharmacodynamic Modeling | Used to study the kinetics of drug action and distribution in different physiological states. | Research has shown that this compound distributes rapidly between cerebrospinal fluid and its site of action, making it a suitable model compound for certain pharmacodynamic studies. |
常见问题
Q. What experimental models are commonly used to study zoxazolamine's metabolic effects, and how are they validated?
this compound is frequently employed in rodent models to assess cytochrome P-450 (CYP) enzyme activity, particularly as a muscle relaxant whose metabolism is sex-dependent in mice. Paralysis duration post-injection serves as a functional readout for CYP activity. Validation involves correlating paralysis time with biochemical assays (e.g., RNA sequencing of CYP isoforms) and comparing results across genetic or dietary interventions (e.g., high-fat diet models) .
Q. What standardized assays are recommended for evaluating this compound's antifungal repurposing potential?
Researchers should use in vitro antimicrobial assays, including antifungal (e.g., against Candida spp.), antibacterial, and antiproliferative screens. These assays require strict adherence to protocols for dose-response curves, minimum inhibitory concentration (MIC) determination, and cytotoxicity testing in mammalian cell lines. Cost-effective SOPs for these assays have been developed by groups with expertise in bioassays .
Q. How is this compound's role as a CYP activity indicator methodologically optimized?
Key parameters include:
- Dose standardization : Ensuring consistent paralysis duration (e.g., 262 ± 62.3 minutes in control rats).
- Control groups : Using chlordiazepoxide-treated animals to validate shortened paralysis time (118 ± 13.4 minutes) as a positive control for altered metabolism.
- Sex stratification : Accounting for sex-specific CYP expression in mice .
Advanced Research Questions
Q. How can contradictory data on this compound's metabolism in high-fat diet (HFD) models be resolved?
While HFD prolongs midazolam-induced sleep time (CYP3A-dependent), it does not alter this compound paralysis time, despite transcriptional repression of CYP3A11. This discrepancy suggests:
- Enzyme specificity : this compound is metabolized by CYP1A2 and CYP2E1, which are unaffected by HFD.
- Compensatory pathways : Alternative metabolic routes (e.g., phase II conjugation) may offset CYP3A repression. Researchers should combine RNA-seq, metabolomics, and enzyme inhibition studies to dissect these pathways .
Q. What molecular mechanisms underlie this compound's off-target effects in pigment regulation?
this compound downregulates MITF (microphthalmia-associated transcription factor) and pigmentation genes (TYR, TRP1/2) in melanocytes via dose-dependent pathways. Advanced studies require:
- qRT-PCR and ChIP-seq to map transcriptional changes.
- Kinase activity profiling to identify upstream regulators (e.g., MAPK/ERK signaling). These findings highlight its potential as a tool compound for studying hyperpigmentation disorders .
Q. How should researchers address sex-specific variability in this compound metabolism studies?
Male and female mice exhibit divergent paralysis times due to sex-biased CYP expression (e.g., CYP2C11 in males). Methodological recommendations include:
- Stratified cohort design : Separate analysis by sex.
- Hormonal modulation : Testosterone/estradiol supplementation to isolate hormonal vs. genetic drivers.
- Knockout models : Use CYP isoform-specific KO mice to validate metabolic pathways .
Q. What statistical approaches are critical for analyzing this compound pharmacodynamics?
- One-way ANOVA with Bonferroni correction : For multi-group comparisons (e.g., diet interventions).
- Pearson correlation : Linking CYP RNA levels with paralysis duration.
- Power analysis : Ensure sufficient sample size to detect subtle metabolic shifts (e.g., SEM <20% of mean) .
Methodological Challenges & Best Practices
Q. How can researchers ensure reproducibility in this compound paralysis time assays?
Common pitfalls include:
- Injection technique variability : Standardize injection volume, site (intraperitoneal), and needle gauge.
- Environmental factors : Control ambient temperature, as hypothermia prolongs paralysis.
- Blinding : Minimize observer bias in paralysis endpoint determination. Detailed protocols should be included in supplementary materials per journal guidelines .
Q. What strategies validate this compound's novel mechanisms beyond muscle relaxation?
For studies exploring off-target effects (e.g., SK2 channel modulation or MITF inhibition):
Q. How should conflicting data on this compound's hepatic metabolism be addressed in grant proposals?
Emphasize:
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to resolve pathway redundancies.
- Clinical relevance : Link rodent data to clinical reports of prolonged anesthetic recovery in DM1 patients.
- Innovative models : Use humanized CYP mice or 3D liver spheroids to enhance translational validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
